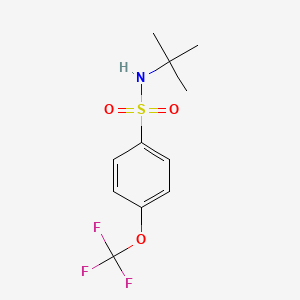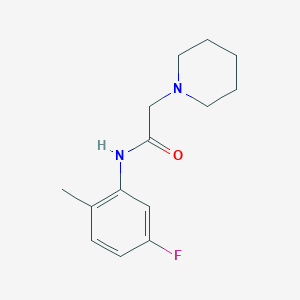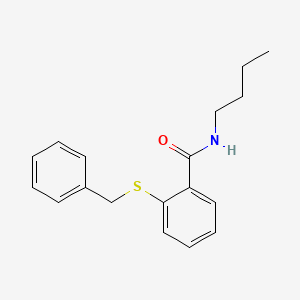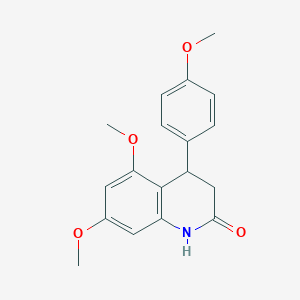
N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide
Vue d'ensemble
Description
N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as TBN-TFM, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TBN-TFM is a sulfonamide derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide has also been shown to inhibit the activity of certain kinases, which are involved in various cellular processes, including cell growth and division.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the inhibition of kinase activity, and the induction of apoptosis, or programmed cell death. N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide has also been shown to have anti-inflammatory and anti-tumor effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide has several advantages and limitations for laboratory experiments. One advantage is its high purity, which allows for accurate and reproducible results. N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide is also stable under various conditions, making it suitable for use in a wide range of experiments. However, N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it challenging to interpret results.
Orientations Futures
There are many future directions for research on N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide, including the development of new synthesis methods to improve yield and purity, the investigation of its mechanism of action, and the exploration of its potential applications in various scientific research areas. N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide has already shown promise as a potential drug candidate for the treatment of cancer and other diseases, and further research could lead to the development of new therapies and treatments. Additionally, N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide could be studied for its potential applications in materials science, such as the development of new coatings and polymers.
Applications De Recherche Scientifique
N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide has been studied for its potential applications in various scientific research areas, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In organic synthesis, N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide has been used as a reagent for various reactions, including the synthesis of sulfonamides and other organic compounds. In materials science, N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide has been studied for its potential applications in the development of new materials, such as polymers and coatings.
Propriétés
IUPAC Name |
N-tert-butyl-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3S/c1-10(2,3)15-19(16,17)9-6-4-8(5-7-9)18-11(12,13)14/h4-7,15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXRIWQVWHHUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4434427.png)

![{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile](/img/structure/B4434445.png)

![2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4434459.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B4434467.png)
![2-{[3-(4-ethylphenyl)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4434471.png)



![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4434516.png)
![3-methyl-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine](/img/structure/B4434524.png)
